
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is an organic compound with the molecular formula C11H21O5P It is a derivative of pentenoic acid, featuring a diethoxyphosphinyl group and an ethyl ester group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester typically involves the reaction of 4-pentenoic acid with diethyl phosphite in the presence of a catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Catalyst: Commonly used catalysts include bases such as triethylamine.
Solvent: Solvents like dichloromethane or toluene are often used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反应分析
Types of Reactions
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The diethoxyphosphinyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphinyl esters.
科学研究应用
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes. The diethoxyphosphinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors.
相似化合物的比较
Similar Compounds
- 4-Pentenoic acid ethyl ester
- 4-Pentenoic acid, 2-methyl-, ethyl ester
- 4-Pentenoic acid, 2-(diethoxyphosphinyl)-
Uniqueness
4-Pentenoic acid, 2-(diethoxyphosphinyl)-, ethyl ester is unique due to the presence of both the diethoxyphosphinyl group and the ethyl ester group. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form stable complexes with enzymes. These features make it particularly valuable in research and industrial applications.
属性
CAS 编号 |
108298-18-6 |
|---|---|
分子式 |
C11H21O5P |
分子量 |
264.25 g/mol |
IUPAC 名称 |
ethyl 2-diethoxyphosphorylpent-4-enoate |
InChI |
InChI=1S/C11H21O5P/c1-5-9-10(11(12)14-6-2)17(13,15-7-3)16-8-4/h5,10H,1,6-9H2,2-4H3 |
InChI 键 |
XIQYEMVNABBPOP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C(CC=C)P(=O)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 5-chloro-6-fluoro-1-(2-trimethylsilylethoxymethyl)pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13896351.png)

![3-[3-(2-Phenylethyl)-1,2,4-oxadiazol-5-yl]-1-propanol](/img/structure/B13896358.png)
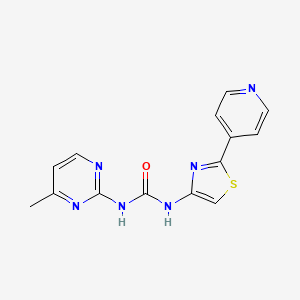
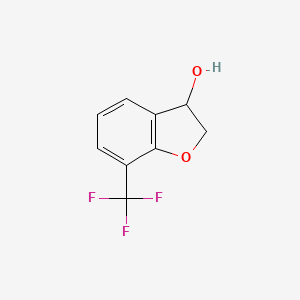
![(2R,4R)-2-[(1S,2R,3S)-1,2,3,4-tetrahydroxybutyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B13896369.png)

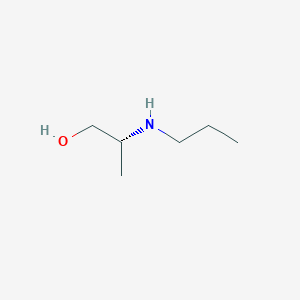
![(7S,8aS)-7-methoxy-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride](/img/structure/B13896391.png)
![3-(4-Hydroxy-2-methylbutan-2-yl)sulfanyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13896403.png)
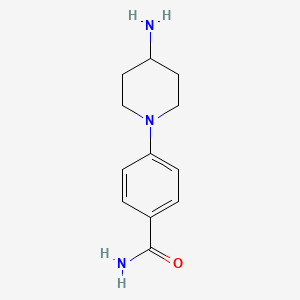

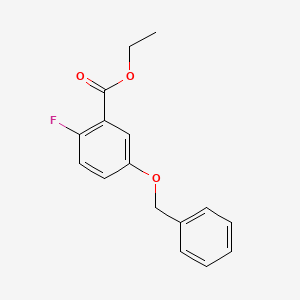
![7-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B13896419.png)
